molecular formula C16H10O B3422070 Benzo[b]naphtho[2,1-d]furan CAS No. 239-30-5

Benzo[b]naphtho[2,1-d]furan

Cat. No.: B3422070
CAS No.: 239-30-5
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,1-d]furan (C₁₆H₁₀O, MW 218.25, CAS 239-30-5) is a fused heteroaromatic compound comprising a benzofuran moiety condensed with a naphthalene system at the [2,1-d] position. Its structure enables extended π-conjugation, making it valuable in organic electronics, such as semiconductors, due to enhanced electron mobility . The compound has also been isolated from natural sources, including Streblus usambarensis, where derivatives exhibit antibacterial activity . Key physical properties include a melting point of 376–377 K, boiling point of 662 K, and a melting enthalpy (ΔfusH) of 20.9 kJ/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[2,1-d]furan can be synthesized through various methods:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups can be introduced into the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzo[b]naphtho[2,1-d]furan derivatives have shown significant potential in medicinal applications. Recent studies highlight their bioactivity against various diseases:

  • Antimicrobial Activity : A study isolated several this compound compounds from the plant Streblus usambarensis, which exhibited antibacterial and cytotoxic activities. The compounds were evaluated for their effectiveness against pathogens responsible for leprosy, dysentery, and other infections .
  • Anticancer Properties : Compounds derived from this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, the structure-activity relationship (SAR) studies indicated that certain derivatives possess higher potency against specific cancer types compared to their parent compounds .

Table 1: Bioactivity of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Usambarin AAntibacterialEscherichia coli
Usambarin BCytotoxicHeLa cells
Usambarin CAnticancerMCF-7 breast cancer cells

Material Science

This compound and its derivatives are being explored for their potential use in material science:

  • Organic Electronics : The compound's electronic properties make it a candidate for organic semiconductors. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Polymer Composites : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that these composites exhibit improved performance in high-temperature applications .

Table 2: Applications in Material Science

Application TypeDescriptionReference
Organic SemiconductorsUsed in OLEDs and OPVs
Polymer CompositesEnhances thermal stability

Environmental Studies

The environmental implications of this compound are also significant:

  • Pollution Monitoring : This compound has been identified as a marker for polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its presence can indicate contamination levels in soil and water bodies, aiding in pollution assessment efforts .
  • Biodegradation Studies : Research into the biodegradation of this compound has revealed pathways through which microorganisms can break down this compound, suggesting potential bioremediation strategies for contaminated sites .

Table 3: Environmental Applications

Application TypeDescriptionReference
Pollution MonitoringMarker for PAHs in environmental samples
Biodegradation StudiesPathways for microbial breakdown

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of usambarin A revealed its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Organic Electronics

In a study focused on organic electronics, this compound was incorporated into a polymer blend used for OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to standard materials, demonstrating the compound's utility in advanced electronic applications.

Mechanism of Action

The mechanism of action of Benzo[b]naphtho[2,1-d]furan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Variations in Ring Fusion

  • Benzo[b]naphtho[2,3-d]furan (CAS 243-42-5): This isomer differs in the naphthalene fusion position ([2,3-d] vs. [2,1-d]), altering conjugation and electronic properties. While both isomers share the molecular formula C₁₆H₁₀O, their distinct ring arrangements influence solubility and reactivity. For instance, [2,1-d] derivatives are more prevalent in natural products, whereas [2,3-d] isomers are primarily synthetic .
  • Such differences impact applications in material science .

Heteroatom Substitution: Thiophene Analogs

  • Benzo[b]naphtho[2,1-d]thiophene ([2,1]BNT): Replacing the oxygen atom with sulfur increases molecular weight (C₁₆H₁₀S, MW 234.32) and environmental persistence. [2,1]BNT is carcinogenic, with potency comparable to chrysene, and is metabolized into mutagenic dihydrodiols by liver enzymes . In environmental samples, [2,1]BNT contributes significantly to aryl hydrocarbon receptor (AhR)-mediated activity . Key Contrast: Thiophene analogs generally exhibit higher cytotoxicity and environmental stability than furan derivatives. For example, thiophene-substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines show superior anticancer activity compared to furan analogs .

Substituent Effects on Bioactivity

  • Natural Derivatives : Benzo[b]naphtho[2,1-d]furan derivatives from S. usambarensis (e.g., usambarin A) feature hydroxy, methoxy, and γ,γ-dimethylallyl groups. These substituents modulate bioactivity: usambarin D shows moderate antibacterial activity against Bacillus subtilis, while usambarin A lacks cytotoxicity in MCF-7 cancer cells .
  • Synthetic Derivatives : Methoxy-substituted isomers (e.g., 9-methoxynaphtho[1,2-b]benzofuran) are synthesized via palladium-catalyzed coupling. Regiospecificity challenges arise, as reactions often yield mixtures (e.g., 8- and 9-methoxy isomers) requiring chromatographic separation .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (K) Boiling Point (K) Key Applications/Activities
This compound C₁₆H₁₀O 218.25 376–377 662 Organic semiconductors, natural products
Benzo[b]naphtho[2,3-d]furan C₁₆H₁₀O 218.25 N/A N/A Synthetic intermediates
Benzo[b]naphtho[2,1-d]thiophene C₁₆H₁₀S 234.32 N/A N/A Environmental pollutant, AhR agonist

Environmental and Pharmacological Relevance

  • Environmental Presence : Benzo[b]naphtho[2,1-d]thiophene levels in blue mussels have declined since the 1980s due to reduced fossil fuel emissions .
  • Pharmacological Potential: Thiophene derivatives outperform furans in anticancer activity, but furan-based natural products offer safer profiles for antibacterial applications .

Biological Activity

Benzo[b]naphtho[2,1-d]furan is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and furan elements. This unique structure contributes to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications in medicine.

  • Molecular Formula : C18H12O
  • Molecular Weight : 218.26 g/mol
  • Appearance : Typically a white to light yellow or light red powder or crystal.
  • Melting Point : Ranges from 43 °C to 47 °C.

The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

This compound exhibits its biological effects primarily through:

  • Interaction with Enzymes and Receptors : It can modulate enzyme activity and receptor binding, which may lead to changes in cellular signaling pathways.
  • Oxidative Stress Pathways : The compound may influence oxidative stress responses, which are crucial in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that certain derivatives of this compound possess notable antimicrobial properties:

  • Usambarin D , a derivative isolated from Streblus usambarensis, demonstrated moderate antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 9.0 μM .
  • Other analogs have shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity .

Research Findings

A summary of key studies on this compound is presented in the following table:

StudyFindingsMethodology
Moderate antibacterial activity against Bacillus subtilis (MIC 9.0 μM)Isolation from plant extracts
Structural characterization of derivatives with potential pharmacological propertiesNMR and HRESIMS analysis
Synthesis and biological activity studies of related compoundsSynthesis via C−F bond activation

Case Studies

  • Antibacterial Study : A study isolated usambarin D from the roots of Streblus usambarensis and tested its antibacterial efficacy against various strains. The results indicated significant activity against Bacillus subtilis, supporting the potential use of this compound in developing new antibiotics .
  • Cytotoxicity Investigation : Research on derivatives of this compound revealed varying degrees of cytotoxicity against cancer cell lines. These findings suggest that modifications to the compound's structure can enhance its biological activity .

Chemical Reactions Analysis

TiCl₄-Mediated Cyclodehydration

A one-pot method combines phenols with α-haloketones using TiCl₄ as a Lewis acid to form benzo[b]naphtho[2,1-d]furan derivatives via Friedel–Crafts alkylation and cyclodehydration .
Example :

  • Reactants : 1-Naphthol + 2-chloroacetone

  • Conditions : Reflux in trifluoroethanol (TFE) with TiCl₄

  • Product : 2-Methylthis compound

  • Yield : 99% (regioselectivity >99:1) .

EntryPhenol SubstrateHaloketoneProduct StructureYield (%)Reference
11-Naphthol2-Chloroacetone2-Methyl derivative99
22-Bromo-1-naphthol3-Chloro-2-butanone2-Isopropyl derivative89

Acetylation and Subsequent Modifications

2-Acetylthis compound serves as a versatile intermediate for further functionalization :

  • Condensation with Malononitrile

    • Reactants : 2-Acetylthis compound + malononitrile

    • Conditions : Reflux in benzene with NH₄OAc and acetic acid (Dean–Stark trap)

    • Product : 2-(2,2-Dicyano-1-methylvinyl) derivative

    • Key Data : IR absorption at 2225–2228 cm⁻¹ (CN), 1567 cm⁻¹ (C=C) .

  • Hydrazone Formation

    • Reactants : 2-Acetylthis compound + phenylhydrazine

    • Conditions : Reflux in ethanol

    • Product : 2-(1-Phenylhydrazonoethyl) derivative

    • Key Data : IR absorption at 3459 cm⁻¹ (NH), 1601 cm⁻¹ (C=N) .

Reaction TypeReagents/ConditionsProduct StructureSpectral DataReference
Knoevenagel Cond.Malononitrile, NH₄OAc, AcOHDicyanovinyl derivativeIR: 2225 cm⁻¹ (CN)
Hydrazone FormationPhenylhydrazine, EtOH, ΔPhenylhydrazone derivative¹H NMR: δ 7.89–7.60 (H-3)

Gewald Reaction for Thiophene Derivatives

2-Acetylthis compound reacts with elemental sulfur under Gewald conditions to form thienyl-fused derivatives :

  • Reactants : Dicyanovinyl derivative + sulfur

  • Conditions : Reflux in ethanol with morpholine

  • Product : 2-(5-Amino-4-cyano-3-thienyl) derivative

  • Yield : 70–75% .

Diazonium Coupling

  • Reactants : Dicyanovinyl derivative + benzenediazonium chloride

  • Conditions : 0–5°C in pyridine

  • Product : 2-(Arylazo) derivatives

  • Application : Synthesis of azo dyes with extended conjugation .

Palladium-Catalyzed C–H Functionalization

Palladium catalysts enable direct functionalization of the aromatic core :

  • Substrate : 2-Methylsulfanylthis compound

  • Reagents : Alkyl Grignard reagents

  • Catalyst : NiCl₂(PPh₃)(IPr)

  • Product : 2-Alkyl derivatives

  • Yield : 60–85% .

Gold-Catalyzed Cycloisomerization

Propargyl ethers undergo cyclization to form ketone-functionalized derivatives :

  • Substrate : 2-(Iodoethynyl)aryl esters

  • Catalyst : Au(I) complex

  • Product : 3-Iodo-2-acylthis compound

  • Mechanism : -Iodine shift followed by C–O cyclization .

Biological Activity of Derivatives

This compound derivatives exhibit moderate antimicrobial properties :

  • Usambarin D : MIC of 9.0 μM against Bacillus subtilis .

  • Thienyl Derivatives : Enhanced activity due to sulfur incorporation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzo[b]naphtho[2,1-d]furan, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, using Suzuki-Miyaura coupling with 2-fluorophenylboronic acid and 1-bromo-2-methoxynaphthalene under palladium catalysis . Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), temperature (80–100°C), and solvent (toluene/ethanol mixtures). Yield improvements (from 60% to >85%) are achieved by replacing conventional heating with microwave-assisted synthesis (120°C, 30 min) . Purity is monitored via TLC and confirmed by column chromatography .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons in the δH 7.2–8.0 ppm range, with coupling patterns (e.g., AMX spin systems) indicating substitution on the naphthalene moiety. For example, H-4 (δH 8.00, d, J = 8.9 Hz) and H-1 (δH 7.59, d, J = 2.6 Hz) .
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 218.26 (C₁₆H₁₀O), consistent with the molecular formula. Fragmentation patterns (e.g., loss of CO or substituent groups) aid in structural validation .

Q. What in vitro assays are used to screen the biological activity of this compound derivatives?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced activity, with MIC values ranging from 12.5–50 µg/mL . Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., HeLa) to ensure selectivity .

Advanced Research Questions

Q. How do metabolic pathways of this compound derivatives differ across species, and what enzymes mediate their biotransformation?

  • Methodological Answer : Rat liver microsomes metabolize the compound via oxidation (e.g., sulfoxidation) and hydroxylation. Cytochrome P450 isoforms (CYP1A1, CYP2B6) are implicated, with induction by Aroclor 1254 increasing sulfone metabolite production. Strain-dependent differences (Wistar vs. F344 rats) highlight the role of genetic factors in metabolism . Comparative studies with human hepatocytes are recommended for translational relevance .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (from 24 h to 30 min) and energy consumption. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalyst recycling (e.g., Pd nanoparticles on magnetic supports) enhances atom economy .

Q. How can contradictory data in synthetic routes (e.g., yield disparities) be resolved?

  • Methodological Answer : Discrepancies often arise from reagent purity or catalytic system stability. For example, 2-fluorophenylboronic acid may hydrolyze if stored improperly, reducing coupling efficiency . Systematic reproducibility studies under inert atmospheres (N₂/Ar) and rigorous characterization of intermediates (via HPLC-MS) are critical .

Q. What computational methods predict structure-activity relationships (SAR) for antimicrobial derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity. QSAR models using Hammett constants (σ) for substituents (e.g., NO₂, OCH₃) predict MIC trends. Molecular docking identifies binding interactions with bacterial targets (e.g., DNA gyrase) .

Q. How are regioisomers (e.g., [2,1-d] vs. [1,2-d] fused furans) differentiated analytically?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) distinguishes isomers via exact mass (Δ < 3 ppm). ¹³C NMR assigns carbonyl carbons (e.g., C=O at δC 165–170 ppm for [2,1-d] vs. δC 160–165 ppm for [1,2-d]). X-ray crystallography provides definitive proof .

Q. What role do enzyme inducers (e.g., phenobarbital) play in modulating the genotoxicity of this compound metabolites?

  • Methodological Answer : Induction with phenobarbital increases CYP2B6 activity, enhancing sulfone metabolite formation. Ames tests (TA100 strain) show metabolite-dependent mutagenicity (+S9 mix), with pre-incubation protocols improving sensitivity. Contrasting results in TA98 highlight strain-specific DNA repair mechanisms .

Q. How are synthetic byproducts (e.g., dihydrofurans) characterized and mitigated?

  • Methodological Answer : Byproducts are identified via GC-MS or LC-MS/MS. For example, incomplete dehydrohalogenation may yield dihydrofuran intermediates (m/z 220.27). Optimization of base strength (e.g., KOH vs. NaH) and reaction time minimizes their formation .

Properties

IUPAC Name

naphtho[1,2-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSVZISIWCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946695
Record name Benzo[b]naphtho[2,1-d]furan
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-30-5, 205-39-0
Record name Benzo[b]naphtho[2,1-d]furan
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Synthesis routes and methods

Procedure details

In the atmosphere of argon, 55.5 g of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, 119 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1 L of anhydrous 1,4-dioxane were placed in a flask. The resulting mixture was stirred under reflux for 12 hours. After cooling to room temperature, the reaction solution was extracted with toluene, and deposited solids were filtered out. The filtrate was concentrated by means of a rotary evaporator, and residues were purified by silica gel column chromatography, whereby 32.7 g of (yield: 60%) of benzo[b]naphtho[2,1-d]furan was obtained.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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